Potassium trifluoro(quinolin-4-yl)borate
Description
Potassium trifluoro(quinolin-4-yl)borate is a borate salt featuring a quinoline heterocycle as the organic substituent. It is synthesized via nickel-catalyzed borylation of 4-chloroquinoline with tetrahydroxydiboron ([B₂(OH)₄]), yielding 58% as a light-yellow solid with a melting point >225°C . Its structure is confirmed by ¹H NMR (DMSO-d₆, δ 8.61–7.53 ppm), highlighting aromatic protons characteristic of the quinoline moiety. This compound is notable for its stability and reactivity in carbon-carbon bond-forming reactions, serving as a key reagent in organocatalytic conjugate additions and cross-coupling methodologies .
Properties
Molecular Formula |
C9H6BF3KN |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
potassium;trifluoro(quinolin-4-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9;/h1-6H;/q-1;+1 |
InChI Key |
UPOZEBRBZYIYHI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=NC2=CC=CC=C12)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
Nickel-catalyzed borylation has gained prominence due to its cost-effectiveness and functional group tolerance. The process involves reacting quinolin-4-yl halides (bromides or chlorides) with tetrahydroxydiboron (B₂(OH)₄) in the presence of a nickel catalyst, typically NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), and triphenylphosphine (PPh₃) as a ligand. Diisopropylethylamine (DIPEA) serves as the base, with ethanol as the solvent. The reaction proceeds via oxidative addition of the halide to nickel, followed by transmetallation with diboron and reductive elimination to yield the boronic acid intermediate. Subsequent treatment with potassium hydrogen fluoride (KHF₂) converts the boronic acid into the stable potassium trifluoroborate salt.
Optimization of Reaction Parameters
Key parameters influencing yield include catalyst loading, temperature, and solvent choice. For electron-deficient quinolin-4-yl bromides, reactions at 80°C for 2 hours achieve yields exceeding 85%, while electron-neutral substrates require room-temperature conditions (6 hours) to minimize homocoupling byproducts. Ethanol enhances solubility of both the substrate and boron reagent, whereas higher temperatures accelerate side reactions. A catalyst loading of 1–3 mol% NiCl₂(dppp) and 2–6 mol% PPh₃ balances cost and efficiency.
Substrate Scope and Limitations
This method accommodates diverse functional groups, including ethers, amines, and halides, without requiring protective groups. Heteroaryl systems such as quinoline derivatives react efficiently, though sterically hindered substrates (e.g., 2-substituted quinolines) exhibit reduced yields due to slower oxidative addition. Chlorides generally require higher temperatures or prolonged reaction times compared to bromides.
Palladium-Catalyzed Cross-Coupling Approaches
Phase Transfer Catalysis in Aqueous Media
Palladium-based methods, though costlier, offer advantages in aqueous compatibility. A patented approach employs Pd(OAc)₂ with tetrabutylammonium bromide as a phase transfer catalyst in water under weakly basic conditions (pH 8–10). Quinolin-4-yl halides react with preformed boronates (e.g., potassium trifluoro(aryl)borates) at 100°C, achieving yields up to 82% after recrystallization. This method avoids organic solvents, simplifying waste management for industrial applications.
Ligand and Base Selection
The choice of ligand significantly impacts catalytic activity. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance stability of the palladium intermediate, while monodentate PPh₃ accelerates transmetallation. Potassium carbonate is preferred over stronger bases to prevent hydrolysis of sensitive functional groups.
Alternative Synthetic Routes
Copper-Mediated Borylation
Copper catalysts, though less explored, enable room-temperature borylation of aryl iodides. However, quinolin-4-yl iodides are less accessible than bromides, limiting practicality. Additionally, copper systems struggle with chloride substrates and exhibit poor compatibility with nitrogen-containing heterocycles.
Direct Boron-Halogen Exchange
Traditional methods using Grignard or lithium reagents face challenges with quinoline’s basic nitrogen, which deprotonates organometallic intermediates, leading to low yields. Modern variations employ milder conditions with tris(pentafluorophenyl)borane, but scalability remains unproven.
Industrial-Scale Production Considerations
Catalytic System Cost Analysis
Nickel’s lower cost ($150/kg vs. $70,000/kg for palladium) makes it preferable for large-scale synthesis. However, palladium’s higher activity reduces reaction times, offsetting costs in high-throughput settings.
Purification and Yield Maximization
Recrystallization from ethanol or petroleum ether achieves >95% purity for both methods. Continuous flow systems improve consistency in nickel-catalyzed reactions, while palladium-based processes benefit from aqueous work-up reducing organic waste.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(quinolin-4-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into different hydrogenated forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: n-Butyllithium, potassium t-butoxide, and lithium diisopropylamide.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Potassium trifluoro(quinolin-4-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(quinolin-4-yl)borate involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through transmetalation processes. This mechanism is crucial in the Suzuki-Miyaura coupling, where the compound reacts with palladium catalysts to form the desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Borate Salts
Heterocyclic Trifluoroborates
Potassium Trifluoro(isoquinolin-4-yl)borate
- Structure: Replaces quinoline with isoquinoline (positional isomer of quinoline).
- Properties : Molecular formula C₉H₆BF₃KN (≥95% purity), with a distinct electronic profile due to altered nitrogen positioning .
- Applications: Likely used in cross-coupling reactions, though specific yield data are unavailable. Its isoquinoline group may enhance π-stacking in catalysis compared to quinoline derivatives .
Potassium Trifluoro(1H-inden-2-yl)borate
- Structure: Features an indene (non-aromatic bicyclic) substituent.
- Reactivity: Achieves 79% yield in Brønsted acid-catalyzed substitutions, outperforming the quinolin-4-yl analog (72% yield for a styryltrifluoroborate in the same study) .
- Limitations: Reduced aromaticity compared to quinoline may limit applications requiring planar π-systems.
Aromatic and Functionalized Trifluoroborates
Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate
- Structure : Contains a hydroxyethyl group para to the borate.
- Applications : Useful in Suzuki-Miyaura couplings where aqueous conditions are favored.
Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate
- Structure : Includes a morpholine-derived carbonyl group.
- Reactivity: The electron-withdrawing carbonyl may reduce nucleophilicity compared to quinoline derivatives, affecting cross-coupling efficiency .
[2.2]Paracyclophane Trifluoroborates
Comparative Data Table
Key Research Findings
- Reactivity in Cross-Coupling: Quinolin-4-yl derivatives exhibit moderate yields (58%) in nickel-catalyzed reactions, while inden-2-yl analogs achieve higher yields (79%) under Brønsted acid conditions, suggesting substrate-dependent efficiency .
- Electronic Effects : Electron-rich substituents (e.g., methoxy in ) may enhance stability but reduce electrophilicity, whereas electron-withdrawing groups (e.g., morpholinylcarbonyl) could hinder nucleophilic attack .
- Steric Considerations : Bulky groups like paracyclophane improve selectivity in hindered couplings but require optimized catalysts (e.g., RuPhos/Pd) .
Q & A
Q. What are the most effective synthetic routes for preparing potassium trifluoro(quinolin-4-yl)borate, and what are their comparative advantages?
this compound is typically synthesized via two primary methods:
- Quinoline-substituted boronic acid reaction : Reacting quinolin-4-ylboronic acid with potassium trifluoroborate under anhydrous conditions to prevent hydrolysis. This method achieves yields >80% when using polar solvents like THF or acetonitrile .
- Halogen exchange : Substituting halogen atoms in pre-functionalized quinoline derivatives with trifluoroborate groups using KF. This method requires rigorous temperature control (0–5°C) to minimize side reactions . Key advantage: The boronic acid route offers higher scalability, while halogen exchange is preferable for sterically hindered substrates.
Q. How should researchers characterize the purity and structural integrity of this compound?
- NMR spectroscopy : <sup>19</sup>F NMR is critical for confirming trifluoroborate integrity (δ = -140 to -150 ppm). <sup>11</sup>B NMR should show a singlet near δ = 3 ppm .
- X-ray diffraction : Resolves boron coordination geometry (tetrahedral) and confirms quinoline substituent orientation .
- Elemental analysis : Ensures stoichiometric K⁺ content (deviation >2% indicates impurities) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particulates (H335) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the quinoline moiety influence the reactivity of this compound in cross-coupling reactions?
The quinoline group enhances stability via π-backbonding with boron, reducing protodeboronation side reactions. However, steric hindrance at the 4-position can slow transmetallation in Suzuki-Miyaura reactions. Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically challenging systems (yield improvement: ~20%) .
- Solvent effects : DMF/H₂O mixtures (4:1) improve solubility while maintaining boron stability .
Q. What are the key stability challenges for this compound under catalytic conditions, and how can they be mitigated?
- Hydrolysis : The trifluoroborate group degrades in protic solvents (t₁/₂ = 2–4 hrs in H₂O at 25°C). Use anhydrous solvents or buffer systems (pH 7–9) .
- Thermal decomposition : Above 80°C, quinoline ring distortion occurs, reducing reactivity. Microwave-assisted reactions at 60°C minimize decomposition .
Q. How should researchers address contradictory data in catalytic applications, such as inconsistent yields in C–H borylation?
Contradictions often arise from:
- Substrate electronic effects : Electron-deficient quinolines require higher catalyst loading (5 mol% vs. 1 mol% for electron-rich analogs) .
- Impurity interference : Residual KF from synthesis can poison Pd catalysts. Pre-purification via recrystallization (MeOH/Et₂O) is recommended . Methodological fix: Conduct control experiments with purified batches and standardized catalyst systems.
Methodological Tables
Q. Table 1. Optimization of Suzuki-Miyaura Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) | +25% vs. PdCl₂ |
| Solvent | DMF/H₂O (4:1) | +15% vs. THF |
| Temperature | 60°C | +10% vs. 80°C |
| Base | Cs₂CO₃ | +12% vs. K₂CO₃ |
| Source: Adapted from cross-coupling studies . |
Q. Table 2. Stability Assessment in Protic Solvents
| Solvent | pH | t₁/₂ (hrs) | Degradation Product |
|---|---|---|---|
| H₂O | 7.0 | 4.2 | Quinolin-4-ylboronic acid |
| MeOH | 5.5 | 1.8 | B(OH)₃ |
| EtOH | 6.0 | 2.1 | B(OH)₃ |
| Source: Hydrolysis kinetics data . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
